molecular formula C22H16ClN3O3 B12181482 N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12181482
M. Wt: 405.8 g/mol
InChI Key: YRSGZFCHBFWDON-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its complex structure, which includes a quinazoline core, chlorophenyl, and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-chlorobenzoyl chloride with 3-methoxyaniline to form an intermediate, which is then cyclized to produce the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of dihydroquinazoline derivatives.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can have different chemical and biological properties.

Scientific Research Applications

N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • N-(2-chlorophenyl)-3-phenyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Uniqueness

N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C22H16ClN3O3/c1-29-16-6-4-5-15(12-16)26-13-24-20-11-14(9-10-17(20)22(26)28)21(27)25-19-8-3-2-7-18(19)23/h2-13H,1H3,(H,25,27)

InChI Key

YRSGZFCHBFWDON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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